molecular formula C10H11BrN2S B1482017 4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090848-50-1

4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1482017
CAS No.: 2090848-50-1
M. Wt: 271.18 g/mol
InChI Key: BWLDXWBTENSKRE-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromomethyl group, an ethyl group, and a thiophene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions yields 1-ethyl-3-hydrazinyl-1H-pyrazole.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction. For instance, a Suzuki-Miyaura coupling reaction between a thiophene boronic acid and a halogenated pyrazole derivative can be employed.

    Bromomethylation: The final step involves the bromomethylation of the pyrazole ring. This can be achieved by reacting the pyrazole derivative with bromoacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the pyrazole ring.

    Cross-Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Cross-Coupling: Palladium catalysts and ligands such as triphenylphosphine are used under inert atmosphere conditions.

Major Products

    Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction: Reduced forms of the thiophene and pyrazole rings.

    Cross-Coupling: Complex molecules with extended conjugation and functional diversity.

Scientific Research Applications

4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
  • 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
  • 4-(bromomethyl)-1-ethyl-3-(furan-3-yl)-1H-pyrazole

Uniqueness

4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is unique due to the combination of its bromomethyl group, ethyl group, and thiophene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable scaffold for designing new compounds with tailored properties for various applications.

Biological Activity

Overview

4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyrazole ring with a bromomethyl group, an ethyl group, and a thiophene moiety, which contribute to its unique chemical properties and potential therapeutic applications.

The molecular structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H11BrN2S
Molecular Weight253.17 g/mol
CAS Number2090848-50-1

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Thiophene Ring : A cross-coupling reaction using thiophene boronic acid.
  • Bromomethylation : Reacting the pyrazole derivative with bromoacetic acid under basic conditions.

Antimicrobial Properties

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial activity. In studies, compounds similar to this pyrazole showed potency against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.0080.008 to 0.046μg/mL0.046\,\mu g/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and inhibition of nuclear factor kappa B (NF-kB) signaling . In vitro studies have demonstrated that certain pyrazole derivatives can effectively reduce inflammation markers in cell-based assays.

Anticancer Activity

The compound's structure suggests potential anticancer properties, as thiophene and pyrazole derivatives have been shown to inhibit cancer cell proliferation in various models. Specific mechanisms include the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

The biological activity of this compound is believed to involve several biochemical pathways:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles, leading to various derivatives with enhanced biological activity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenases (COX) and various kinases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics like ampicillin .

Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced pro-inflammatory cytokine levels significantly compared to untreated controls. This suggests its potential as a therapeutic agent in inflammatory diseases .

Properties

IUPAC Name

4-(bromomethyl)-1-ethyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLDXWBTENSKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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